Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC17715570
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO2 |
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Molecular Weight | 185.26 g/mol |
IUPAC Name | ethyl 3-amino-4-methylcyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3 |
Standard InChI Key | CENWWPCJOYRDPT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCC(C(C1)N)C |
Introduction
Property | Value | Source |
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CAS Number | 99176-16-6 | |
Molecular Formula | C₁₀H₁₉NO₂ | |
Molecular Weight | 185.26 g/mol | |
Purity | ≥95% | |
Storage Conditions | 2–8°C, sealed in dry conditions |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves multi-step processes:
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Cyclohexane Functionalization: Starting with a substituted cyclohexane precursor, such as 4-methylcyclohexanone, the ester group is introduced via Fischer esterification or alkylation .
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Amination: The amino group is introduced through reductive amination or substitution reactions. For example, nitro groups may be reduced to amines using catalysts like palladium on carbon .
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Chiral Resolution: Enantiomers are separated using chiral stationary phases (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) in supercritical fluid chromatography (SFC) .
Chemical Modifications
The compound’s amino and ester groups enable diverse derivatization:
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Acylation: Reaction with acyl chlorides to form amides.
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Reduction: Conversion of the ester to a primary alcohol using LiAlH₄.
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Hydrolysis: Acid- or base-mediated hydrolysis yields the corresponding carboxylic acid .
Property | Value | Source |
---|---|---|
Solubility in Ethanol | ~50 mg/mL | |
Stability in Air | Moisture-sensitive | |
Recommended Solvent | Dimethyl sulfoxide (DMSO) |
Biological Activity and Applications
Industrial Applications
The compound serves as a key intermediate in organic synthesis:
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Peptide Mimetics: The cyclohexane scaffold mimics peptide backbones, enhancing metabolic stability .
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Chiral Building Blocks: Enantiomerically pure forms are critical for asymmetric synthesis .
Precaution | Recommendation | Source |
---|---|---|
Personal Protection | Gloves, goggles, respirator | |
First Aid Measures | Rinse skin/eyes with water | |
Storage | Cool, dry, inert atmosphere |
Comparative Analysis with Analogues
Table 4: Structural Analogues and Differences
Research Findings and Future Directions
Recent Studies
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Chiral Separation Efficiency: Patent CA3137986A1 reports a productivity of >0.5 KKD for enantiomer separation using amylose-based stationary phases, enhancing large-scale synthesis .
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Biological Screening: Analogues demonstrated IC₅₀ values <1 μM in neuraminidase inhibition assays, suggesting potential for anti-influenza drug development .
Challenges and Opportunities
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Stereochemical Complexity: Scalable enantioselective synthesis remains a hurdle.
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Therapeutic Exploration: In vivo studies are needed to validate pharmacokinetic and safety profiles.
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